molecular formula C22H19BrO6 B10975959 Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate

Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate

Cat. No.: B10975959
M. Wt: 459.3 g/mol
InChI Key: BKUYUMUNEZKKBC-UHFFFAOYSA-N
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Description

ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE is a complex organic compound with a unique structure that includes a brominated phenoxy group and an indene-derived moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE typically involves multiple steps. One common method includes the bromination of a phenoxyacetate precursor, followed by the introduction of the indene-derived moiety through a condensation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

    Oxidation and Reduction: The indene moiety can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxyacetates, while oxidation reactions may produce oxidized indene derivatives.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets. The brominated phenoxy group and the indene-derived moiety can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-BROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETATE is unique due to its combination of a brominated phenoxy group and an indene-derived moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C22H19BrO6

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 2-[2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy]acetate

InChI

InChI=1S/C22H19BrO6/c1-3-27-18-11-13(10-17(23)22(18)29-12-19(24)28-4-2)9-16-20(25)14-7-5-6-8-15(14)21(16)26/h5-11H,3-4,12H2,1-2H3

InChI Key

BKUYUMUNEZKKBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)OCC(=O)OCC

Origin of Product

United States

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